molecular formula C9H10O2 B1218423 2'-Methoxyacetophenone CAS No. 579-74-8

2'-Methoxyacetophenone

Cat. No. B1218423
CAS RN: 579-74-8
M. Wt: 150.17 g/mol
InChI Key: DWPLEOPKBWNPQV-UHFFFAOYSA-N
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Patent
US04762921

Procedure details

SeO2 (12.4 g., 0.112 mol) was dissolved in 75 ml. of 95% ethanol by warming to 55°. o-Methoxyacetophenone (15.3 g., 0.102 mol) was added in one portion and the mixture refluxed 21 hours. The reaction mixture was treated with activated carbon, filtered over diatomaceous earth, and the filtrate stripped to yield to an oil, 23.2 g. The latter was distilled to yield purified title product, 8.4 g., bp 94°-96°/0.5 mm, which solidified on cooling.
[Compound]
Name
SeO2
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10].C([OH:14])C>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([CH:10]=[O:14])=[O:11]

Inputs

Step One
Name
SeO2
Quantity
12.4 g
Type
reactant
Smiles
Step Two
Name
Quantity
15.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 21 hours
Duration
21 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered over diatomaceous earth
CUSTOM
Type
CUSTOM
Details
to yield to an oil, 23.2 g
DISTILLATION
Type
DISTILLATION
Details
The latter was distilled
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
purified title product, 8.4 g
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.